molecular formula C17H16N2O6 B022546 Dehydronifedipine CAS No. 67035-22-7

Dehydronifedipine

Cat. No.: B022546
CAS No.: 67035-22-7
M. Wt: 344.32 g/mol
InChI Key: UMQHJQGNGLQJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (CAS: 67035-22-7) is a pyridine derivative structurally related to the widely studied calcium channel blocker nifedipine. Unlike nifedipine, which exists in the 1,4-dihydropyridine (1,4-DHP) form, this compound is fully aromatic due to the oxidation of the dihydro ring . It is primarily known as a degradation product of nifedipine, formed during analytical processes such as gas-liquid chromatography (GLC) under oxidative conditions .

The molecular formula is C₁₇H₁₆N₂O₆, with a molecular weight of 344.32 g/mol. Key structural features include:

  • A pyridine core substituted with two methyl groups at positions 2 and 4.
  • A 2-nitrophenyl group at position 4.
  • Two methyl ester groups at positions 3 and 5.

Its oxidized state eliminates the calcium channel-blocking activity associated with 1,4-DHP analogs, making it pharmacologically inert but analytically significant for stability studies of nifedipine .

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHJQGNGLQJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052347
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67035-22-7
Record name Dehydronifedipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67035-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxidized Nifedipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDRONIFEDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dehydronifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Hantzsch Dihydropyridine Synthesis as a Foundational Approach

The Hantzsch pyridine synthesis remains a cornerstone for constructing dihydropyridine (DHP) intermediates, which are subsequently oxidized to yield pyridine derivatives . For dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, this method involves a one-pot, four-component reaction between:

  • 2-Nitrobenzaldehyde as the aryl aldehyde component,

  • Methyl acetoacetate in dual equivalence as the β-keto ester,

  • Ammonium acetate as the nitrogen source, and

  • Formaldehyde or its equivalent as the aliphatic aldehyde .

The reaction proceeds via the formation of a Knoevenagel adduct between 2-nitrobenzaldehyde and methyl acetoacetate, followed by Michael addition with a second equivalent of methyl acetoacetate. Cyclocondensation with ammonium acetate generates the 1,4-dihydropyridine intermediate, which undergoes oxidation to aromatize the pyridine ring . Early studies utilizing 13C and 15N NMR spectroscopy confirmed the intermediacy of chalcone and enamine species, supporting a stepwise mechanism over concerted pathways .

Key Optimization Parameters :

  • Solvent Systems : Traditional methods employed ethanol or methanol, but recent advancements demonstrate water as a viable solvent under microwave irradiation, reducing environmental impact .

  • Oxidation Conditions : Ferric chloride (FeCl₃) or potassium permanganate (KMnO₄) in acidic media achieve quantitative aromatization, though over-oxidation risks necessitate precise stoichiometric control .

  • Catalyst Recycling : Heterogeneous catalysts like MnO₂ enable reuse across multiple batches without significant activity loss, enhancing cost efficiency .

Catalytic Hydrogenation of Chloropyridine Precursors

Alternative routes leverage catalytic hydrogenation to dehalogenate chlorinated pyridine intermediates. The Chinese patent CN1317268C details the synthesis of 2,6-dimethylpyridine derivatives via hydrogenolysis of 2,6-dimethyl-4-chloropyridine using Pd/C catalysts in C₁–C₄ alcohols (e.g., ethanol) . Under mild conditions (0.1–0.2 MPa H₂, 20–55°C), this method achieves >99% purity post-distillation, with Pd/C recyclable for four cycles without yield depreciation .

Mechanistic Insights :

  • Hydrogen Activation : Pd/C facilitates heterolytic H₂ cleavage, generating active hydrogen species that displace chlorine via a radical or ionic pathway.

  • Solvent Role : Ethanol stabilizes intermediates, preventing side reactions such as over-reduction of the nitro group .

Comparative Efficiency :

ParameterHantzsch MethodCatalytic Hydrogenation
Yield60–75% 85–92%
Reaction Time12–24 hrs 4–6 hrs
Catalyst CostLowModerate (Pd/C)
Environmental ImpactHigh (solvents)Low (recyclable)

Solvent-Free and Microwave-Assisted Syntheses

Modern adaptations prioritize solvent minimization and energy efficiency. Patent WO2004002958A1 discloses a solvent-free Hantzsch variant for nisoldipine synthesis, applicable to dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate . Reacting preformed isobutyl 2-(2-nitrobenzylidene)acetoacetate with methyl 3-aminocrotonate in cyclohexane at 75–85°C yields crude product, which is crystallized from acetone/water to >99.5% purity .

Microwave Enhancements :

  • Accelerated Kinetics : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes vs. 24 hours) .

  • Improved Selectivity : Localized heating minimizes thermal degradation, preserving nitro group integrity .

Purification and Crystallization Strategies

Achieving pharmaceutical-grade purity necessitates advanced isolation techniques. The Hantzsch-derived crude product typically contains ≤3% impurities, predominantly dimethyl and diisobutyl ester byproducts .

Crystallization Protocols :

  • Acetone/Water Mixtures : Gradual cooling from 40°C to 0–5°C precipitates high-purity crystals, with impurity rejection rates exceeding 95% .

  • Chromatography-Free Methods : Unlike early nicardipine syntheses requiring column chromatography , modern approaches rely on fractional distillation or recrystallization, reducing costs .

Analytical Validation :

  • HPLC Profiling : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity, using acetonitrile/water gradients for resolution .

  • Spectroscopic Data : ¹H NMR (CDCl₃) exhibits characteristic peaks at δ 8.21 (d, J = 8 Hz, ArH), 6.67 (s, H-4 pyridine), and 3.89 (s, OCH₃) .

Environmental and Industrial Scalability Considerations

Industrial adoption balances efficiency with sustainability. The catalytic hydrogenation route exemplifies green chemistry principles through:

  • Solvent Recovery : Ethanol is distilled and reused, minimizing waste.

  • Catalyst Reusability : Pd/C retains activity after four cycles, reducing heavy metal disposal .

Challenges :

  • Nitro Group Sensitivity : Over-reduction to amino groups during hydrogenation necessitates precise pressure and temperature control .

  • Cost of Pd/C : Palladium’s market volatility impacts large-scale feasibility, prompting research into non-noble metal alternatives .

Chemical Reactions Analysis

Types of Reactions: Dehydronifedipine primarily undergoes oxidation reactions. The compound is formed through the oxidative metabolism of nifedipine, which involves the addition of oxygen atoms to the molecule .

Common Reagents and Conditions: The primary reagents involved in the formation of this compound are the cytochrome P450 enzymes CYP3A4 and CYP3A5. These enzymes facilitate the oxidation process under physiological conditions .

Major Products Formed: The major product formed from the oxidation of nifedipine is this compound. This compound retains the core structure of nifedipine but with additional oxygen atoms incorporated into the molecule .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
  • CAS Number : 67035-22-7

The chemical structure consists of a pyridine ring substituted with two methyl groups and a nitrophenyl group, contributing to its unique properties and biological activities.

Anticancer Activity

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate has been investigated for its potential as an anticancer agent. Research indicates that it can act against drug-resistant tumor cells. A patent (US5216172) outlines its effectiveness when used in combination with other anticancer agents such as vinca alkaloids and anthracyclins. The compound enhances the efficacy of these agents against tumors exhibiting multi-drug resistance .

Cardiovascular Research

This compound is structurally related to nifedipine, a well-known calcium channel blocker used in treating hypertension and angina. Studies have shown that derivatives of dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate exhibit similar pharmacological properties. They may help in regulating vascular smooth muscle contraction and thus have potential applications in cardiovascular therapies .

Synthetic Intermediate

In synthetic organic chemistry, dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are synthesized for further modifications to create new compounds with enhanced biological activities .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityEffective against drug-resistant tumor cells; enhances other anticancer drugs
Cardiovascular ResearchPotential use as a calcium channel blocker; regulates vascular contraction
Synthetic IntermediateUsed in the synthesis of various pharmaceuticals

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate significantly inhibited the growth of human breast cancer cells in vitro. The compound was found to induce apoptosis and cell cycle arrest at specific phases, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Cardiovascular Effects

In experimental models simulating hypertension, this compound exhibited dose-dependent vasodilatory effects. It was shown to decrease blood pressure effectively while maintaining heart rate stability, indicating its potential as a therapeutic option for managing hypertension .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-nitrophenyl group (as in nifedipine and the target compound) is critical for binding to L-type calcium channels in dihydropyridines. Shifting the nitro group to the 3-position (e.g., nimodipine) alters tissue selectivity .
  • Ester Modifications : Replacing methyl esters with bulkier groups (e.g., isopropyl in nimodipine) enhances lipophilicity and pharmacokinetic profiles, prolonging half-life .
  • Oxidation State : The 1,4-DHP ring in nifedipine is essential for activity; oxidation to the pyridine form abolishes Ca²⁺ antagonism .

Analogs with Alternative Aromatic Substituents

Compound Name Aromatic Substituent Ester Groups Molecular Formula Molecular Weight (g/mol) Applications References
Diethyl 4-phenyl derivative Phenyl Diethyl C₁₉H₂₁NO₄ 327.38 Synthetic intermediate
Diethyl 4-(4-methoxyphenyl) derivative 4-methoxyphenyl Diethyl C₂₀H₂₃NO₅ 357.41 Unreported bioactivity
Dimethyl 4-(3-cyanophenyl) derivative 3-cyanophenyl Dimethyl C₁₈H₁₅N₂O₄ 335.33 Structural studies

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: Nitro (electron-withdrawing) and methoxy (electron-donating) substituents modulate electronic properties, impacting binding affinity and metabolic stability .
  • Ester Flexibility: Diethyl esters (e.g., C₁₉H₂₁NO₄) increase molecular weight and may alter crystallinity compared to dimethyl analogs .

Notes

Pharmacological Inactivity of Oxidized Form : The target compound’s lack of Ca²⁺ channel activity underscores the necessity of the reduced 1,4-DHP ring for therapeutic effects in hypertension and angina .

Analytical Utility : Its stability makes it a marker for nifedipine degradation in pharmacokinetic studies .

Structural Insights : Crystallographic data for analogs (e.g., diethyl 4-phenyl derivatives) reveal planar pyridine rings and ester conformations critical for packing interactions .

Biological Activity

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as a derivative of nifedipine, is a compound of significant interest due to its biological activity, particularly in cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • CAS Number : 67035-22-7
  • IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate belongs to the class of 1,4-dihydropyridines , which are known for their calcium channel blocking activity. These compounds inhibit the influx of calcium ions (Ca2+Ca^{2+}) through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to:

  • Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
  • Reduced Cardiac Workload : Lower myocardial oxygen demand, beneficial in conditions like angina.

Antihypertensive Effects

Research indicates that compounds within this class exhibit strong antihypertensive properties. A study comparing various derivatives demonstrated that asymmetrically substituted derivatives, including dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, showed superior coronary vasodilation and antihypertensive activity compared to symmetrical counterparts .

Case Studies and Research Findings

  • Calcium Antagonistic Activity :
    • A study highlighted that the compound effectively inhibits calcium influx in vascular tissues, contributing to its antihypertensive effects .
  • Comparative Pharmacological Studies :
    • In comparative studies involving various dihydropyridine derivatives, it was noted that the presence of the nitrophenyl group enhances the biological activity of these compounds. The specific compound under discussion was found to have a significant effect on lowering blood pressure in animal models .
  • Clinical Implications :
    • The compound is considered a potential candidate for treating hypertension and related cardiovascular disorders due to its efficacy in reducing systemic vascular resistance and improving blood flow .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Calcium Channel BlockadeInhibition of Ca2+Ca^{2+} influx
VasodilationRelaxation of vascular smooth muscle
AntihypertensiveReduction in systemic vascular resistance

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

The crystal structure can be resolved using X-ray crystallography with software like SHELX (SHELXS/SHELXL) for structure solution and refinement. Key steps include:

  • Data collection : Use single-crystal diffraction to obtain intensity data (modern detectors preferred for accuracy).
  • Structure solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) for phasing .
  • Hydrogen placement : Implicitly model hydrogen atoms on carbon positions unless high-resolution data (<1.0 Å) allows explicit detection .
  • Validation : Check for crystallographic R-factors (<5% for high-quality structures) and geometric irregularities (e.g., bond lengths, angles).

Q. How can the molecular geometry and electronic properties be computationally modeled?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are standard for:

  • Optimizing the ground-state geometry.
  • Calculating electrostatic potential maps (to predict reactive sites).
  • Simulating UV-Vis spectra (TD-DFT) to compare with experimental data.
    Validate results against crystallographic coordinates (e.g., C1–C2 bond lengths from ) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • FT-IR : Identify functional groups (e.g., nitrophenyl C–N stretches at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • NMR : Use deuterated DMSO or CDCl₃ to resolve methyl protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC : Monitor purity (>98% via C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. How can photostability be assessed in solid-state formulations?

Use Fourier-transformed reflection-absorption infrared spectroscopy (FT-RAIRS) to track degradation under controlled UV exposure. Key parameters:

  • Light source : Simulate daylight (e.g., 365 nm UV lamp).
  • Sampling : Prepare thin films on reflective substrates (e.g., aluminum).
  • Degradation markers : Monitor nitro group reduction (disappearance of 1520 cm⁻¹ peak) and ester hydrolysis (broadening of C=O stretches) .

Q. What analytical strategies resolve contradictions in pharmacokinetic data for this compound?

  • Oxidative stabilization : Pre-treat samples with mild oxidants (e.g., H₂O₂) to convert labile dihydropyridine metabolites to stable pyridine derivatives before GC-MS analysis .
  • Cross-validation : Compare results from LC-MS/MS (for intact compound) and GC-ECD (for oxidized derivatives) to address degradation artifacts .

Q. How can synthetic routes be optimized to minimize impurities like nitrosophenyl derivatives?

  • Reaction monitoring : Use in-situ IR to detect intermediates (e.g., nitroso groups at ~1450 cm⁻¹).
  • Catalytic control : Replace nitrobenzene with o-nitrobenzaldehyde in Hantzsch dihydropyridine synthesis to reduce side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to separate dimethyl ester impurities (Rf ~0.3) .

Q. What computational methods predict interactions with biological targets (e.g., calcium channels)?

  • Molecular docking : Use AutoDock Vina with crystal structures of L-type calcium channels (PDB: 6JP5). Focus on:
    • Hydrogen bonding with carboxylate oxygens.
    • π-π stacking between nitrophenyl and channel residues.
  • MD simulations : Run 100-ns trajectories in CHARMM36 to assess binding stability (RMSD <2.0 Å) .

Methodological Notes

  • Synthesis reference : Industrial-scale synthesis via Hantzsch condensation ().
  • Crystallography : SHELX refinement is preferred for small-molecule structures ().
  • Degradation pathways : Photolysis and oxidation are critical for pharmacokinetic assay design ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydronifedipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dehydronifedipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.